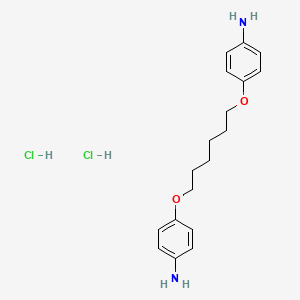
4,4'-(Hexamethylenedioxy)dianiline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline, 4,4'-(hexamethylenedioxy)di-, dihydrochloride is a bioactive chemical.
Scientific Research Applications
Hemoglobin Binding Studies
4,4'-Methylenedianiline (MDA) and its analogues, including 4,4'-(Hexamethylenedioxy)dianiline, have been studied for their binding to hemoglobin. This research is crucial in understanding their biological availability and potential genotoxic intermediates. For instance, Sabbioni and Schütze (1998) investigated hemoglobin adducts in rats dosed with diamines, including MDA, to understand their carcinogenic potency and biological availability (Sabbioni & Schütze, 1998).
Polymer Science and Engineering
In the field of polymer science, derivatives of 4,4'-(Hexamethylenedioxy)dianiline dihydrochloride have been used extensively. For example, Hsiao, Yang, and Lo (1998) synthesized aromatic polyimides using diamine monomers derived from this compound, demonstrating its application in producing high-performance polymers with desirable properties like solubility and thermal stability (Hsiao, Yang, & Lo, 1998).
Elastomer Performance Enhancement
The use of dianiline curatives in polyacrylicester elastomer components has been researched to enhance their thermal and mechanical properties. Saha et al. (2018) explored how dianiline curatives affect the network structures and properties of elastomers, using various spectroscopic analyses (Saha et al., 2018).
Fluorescent Probes in Chemistry
4,4'-(Hexamethylenedioxy)dianiline dihydrochloride derivatives have been used to develop fluorescent probes. Hu et al. (2010) created compounds that exhibited on/off behavior for detecting specific metal ions, demonstrating the utility of these compounds in sensitive and selective chemical sensing (Hu et al., 2010).
properties
CAS RN |
6889-02-7 |
|---|---|
Product Name |
4,4'-(Hexamethylenedioxy)dianiline dihydrochloride |
Molecular Formula |
C18H26Cl2N2O2 |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
4-[6-(4-aminophenoxy)hexoxy]aniline;dihydrochloride |
InChI |
InChI=1S/C18H24N2O2.2ClH/c19-15-5-9-17(10-6-15)21-13-3-1-2-4-14-22-18-11-7-16(20)8-12-18;;/h5-12H,1-4,13-14,19-20H2;2*1H |
InChI Key |
VPWOFQDPWACDJS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCCCCCCOC2=CC=C(C=C2)N.Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1[NH3+])OCCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Aniline, 4,4'-(hexamethylenedioxy)di-, dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



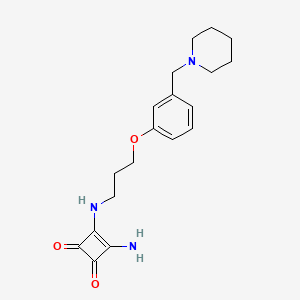
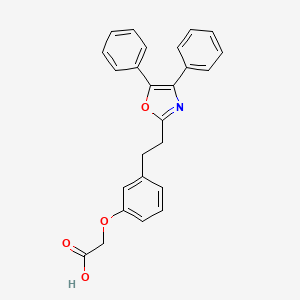

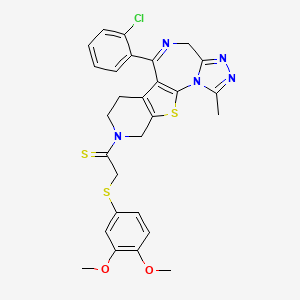
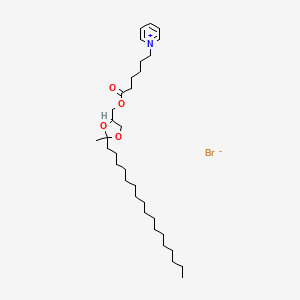
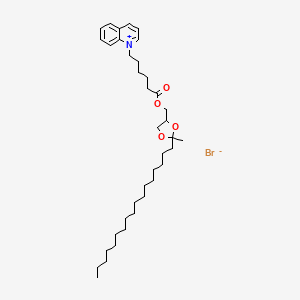
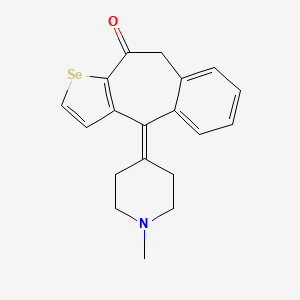
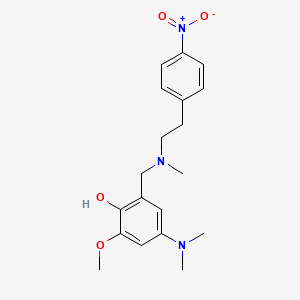
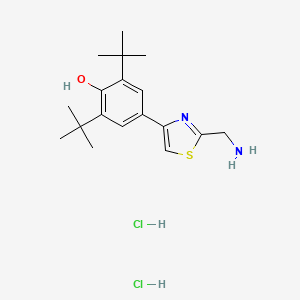
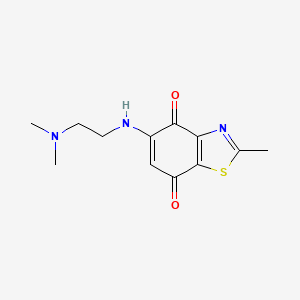
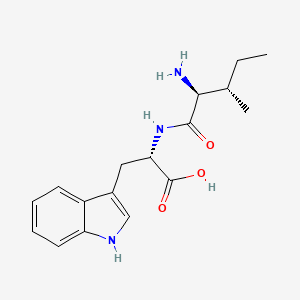
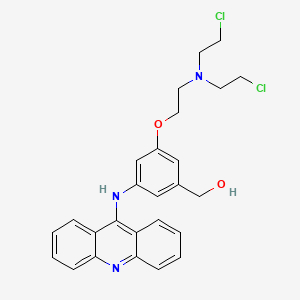
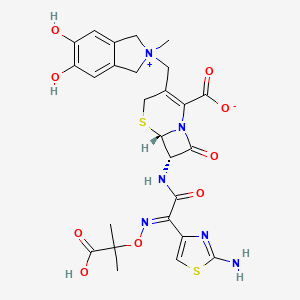
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(6,7-dihydroxyisoquinolin-2-ium-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1667346.png)